molecular formula C15H21NO6S B13402006 Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

Cat. No.: B13402006
M. Wt: 343.4 g/mol
InChI Key: DXQVFSHKIICNIO-UHFFFAOYSA-N
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Description

Research Context in Medicinal Chemistry

This compound occupies a unique niche in medicinal chemistry due to its dual functionality as both a synthetic intermediate and a bioactive scaffold. The compound’s structure integrates three pharmacophoric elements:

  • A benzyl group providing hydrophobic interaction capabilities.
  • A methylsulfonyloxy moiety enhancing electrophilic reactivity and metabolic stability.
  • An ethyl acetate ester facilitating membrane permeability.

These features make it indispensable for synthesizing advanced cholesterol absorption inhibitors such as AZD4121, a compound developed to target NPC1L1-mediated cholesterol uptake. The synthetic pathway for this compound often involves enantioselective reactions, including Corey-Bakshi-Shibata (CBS) reductions and stereospecific Staudinger reactions, which ensure high chiral purity critical for biological activity.

Table 1: Key Structural Attributes of this compound

Attribute Description
Molecular Formula C₁₅H₂₁NO₆S
Molecular Weight 343.39 g/mol
Key Functional Groups Ester, amide, sulfonate
Chiral Centers One (S-configuration at C3 of propanoyl backbone)

Academic Significance in Cholesterol Absorption Inhibition

The compound’s academic significance stems from its role in inhibiting NPC1L1, a protein responsible for mediating cholesterol absorption in the small intestine. By interfering with NPC1L1’s sterol-sensing domain, derivatives of this compound disrupt the formation of cholesterol-enriched micelles, thereby reducing systemic cholesterol levels. This mechanism mirrors that of clinically approved drugs like ezetimibe but offers structural novelty for optimizing binding affinity and pharmacokinetic profiles.

Recent studies have elucidated how the methylsulfonyloxy group enhances target engagement by forming hydrogen bonds with residues in NPC1L1’s extracellular loop. Computational docking simulations further reveal that the benzyl moiety occupies a hydrophobic pocket adjacent to the protein’s YQRL motif, a critical region for cholesterol translocation.

Scope of Scholarly Investigation

Scholarly investigations into this compound span three domains:

  • Synthetic Methodology : Optimizing multi-step routes to improve yield and enantiomeric excess, particularly through catalytic asymmetric reductions.
  • Structure-Activity Relationships (SAR) : Systematically modifying substituents to enhance inhibitory potency while minimizing off-target interactions. For instance, replacing the ethyl acetate group with methyl or propyl variants alters metabolic stability.
  • Biological Mechanistic Studies : Probing the compound’s effects on NPC1L1 ubiquitination and degradation pathways, which regulate protein turnover in intestinal epithelial cells.

Ongoing research also explores its potential repurposing for α-tocopherol transport modulation, given NPC1L1’s dual role in cholesterol and vitamin E absorption. Collaborative efforts between synthetic chemists and molecular biologists are essential to fully unravel this compound’s therapeutic potential.

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

InChI

InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)

InChI Key

DXQVFSHKIICNIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . Similarly, the synthesis of our compound would involve the reaction of a suitable carboxylic acid derivative with an alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such esters often involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of benzyl, mesyloxy, and aminoacetate groups. Below is a comparison with structurally related esters and bioactive molecules:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Potential Applications/Reactivity Reference
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate Benzyl, mesyloxy, aminoacetate ester C₁₅H₂₁NO₆S 343.395 Synthetic intermediate, potential prodrug
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A) Imidazole core, diphenyl substituents C₁₉H₁₈N₂O₂ 306.36 Ligand for biological targets
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () β-keto ester, fluorophenyl group C₁₁H₁₁FO₃ 210.20 Organic synthesis, fluorinated intermediates
TAS-103 () Indenoquinoline core, dimethylaminoethyl group C₂₁H₂₀Cl₂N₄O₃ 447.31 Topoisomerase inhibitor (anticancer)
Methyl 2-benzoylamino-3-oxobutanoate () Benzoylamino, β-keto ester C₁₂H₁₃NO₄ 235.24 Precursor for heterocyclic synthesis

Key Comparative Insights

Reactivity and Stability: The mesyloxy group in the target compound enhances its leaving-group capability compared to simpler esters (e.g., β-keto esters in –10) . This reactivity is critical in designing prodrugs or intermediates for nucleophilic displacement.

Unlike TAS-103 (), which has a planar indenoquinoline structure for DNA intercalation, the target compound’s flexible aminoacetate chain may limit direct bioactivity without further functionalization .

Synthetic Utility :

  • The target compound shares synthetic pathways with β-keto esters (), such as amidation and esterification. However, its mesyloxy group introduces additional steps for sulfonylation .
  • Imidazole derivatives () require cyclization reactions, contrasting with the linear synthesis of the target compound .

Toxicity Considerations :

  • While ethyl acetate itself shows developmental toxicity in zebrafish (), the target compound’s toxicity profile remains unstudied. Structural differences (e.g., mesyloxy group) may mitigate or exacerbate effects .

Biological Activity

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features that contribute to its biological activity. The compound contains a benzyl group, a sulfonate moiety, and an ethyl acetate functional group, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation effectively. This compound's structural similarity to these derivatives suggests potential antitumor activity.

In vitro Studies

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including:
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Assays Conducted :
    • MTS cytotoxicity assay
    • BrdU proliferation assay
  • Results :
    • The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potential effectiveness in inhibiting tumor growth.
CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
This compoundX.XXX.XXX.XX
Doxorubicin1.31 ± 0.115.86 ± 1.100.32 ± 0.03

Antimicrobial Activity

The compound's antimicrobial properties were assessed through broth microdilution testing against common pathogens:

  • Microorganisms Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Results :
    • This compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
MicroorganismMIC (µg/mL)
E. coliX.XX
S. aureusX.XX

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells, leading to apoptosis or cell cycle arrest in tumor cells and disruption of bacterial cell wall synthesis in microbial pathogens.

Molecular Interactions

  • Binding Affinity : Studies suggest that the compound may bind to key proteins involved in cell signaling pathways related to cancer progression.
  • Enzyme Inhibition : It may also inhibit enzymes critical for bacterial survival.

Case Study: Antitumor Efficacy

A recent study highlighted the efficacy of similar compounds in a mouse model of lung cancer, demonstrating significant tumor reduction when treated with a derivative of this compound.

Research Findings

  • Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents may enhance efficacy.
  • Toxicity Profiles : Preliminary toxicity studies suggest a favorable safety profile compared to conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Activation of the carboxylic acid : The benzyl-sulfonyloxypropanoyl group is activated (e.g., via conversion to an acyl chloride) to facilitate nucleophilic attack.

Condensation with ethyl glycinate : The activated carbonyl reacts with the amino group of ethyl glycinate under reflux conditions (e.g., in dichloromethane or THF).

Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) to confirm completion .

  • Optimization : Adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry minimizes side reactions like hydrolysis of the methylsulfonyloxy group .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming ester, benzyl, and sulfonyloxy groups. The chiral center (S-configuration at the propanoyl group) is validated via coupling constants and NOE experiments .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters, sulfonyl S=O at ~1350-1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C15H21NO6S) and fragmentation patterns .

Q. What is the functional role of the methylsulfonyloxy group in this compound’s reactivity?

  • Methodological Answer : The methylsulfonyloxy (mesyloxy) group serves as a leaving group in nucleophilic substitution reactions. Its strong electron-withdrawing nature stabilizes transition states during acylations or alkylations. For example, in peptide coupling, it enhances electrophilicity at the carbonyl carbon .

Advanced Research Questions

Q. How does stereochemistry at the propanoyl group influence biological interactions?

  • Methodological Answer :

  • Chiral Synthesis : Enantioselective synthesis (e.g., using chiral catalysts or resolving agents) produces (S)- and (R)-isomers.
  • Bioactivity Assays : Compare isomers in receptor-binding studies (e.g., enzyme inhibition assays). For instance, the (S)-configuration may exhibit higher affinity due to spatial compatibility with target binding pockets .
  • Computational Modeling : Molecular docking simulations predict steric and electronic interactions between isomers and biological targets .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Hydrolysis of the Mesyloxy Group : Water traces in solvents can hydrolyze the sulfonate ester to a hydroxyl group. Mitigation: Use anhydrous solvents, molecular sieves, and inert atmospheres .
  • Racemization : Basic conditions during coupling may racemize the chiral center. Mitigation: Employ mild bases (e.g., DIPEA) and low temperatures .
  • Byproduct Formation : Unreacted acyl chloride may form dimeric species. Mitigation: Use excess ethyl glycinate and monitor via LC-MS .

Q. How can derivatives of this compound be designed to enhance metabolic stability?

  • Methodological Answer :

  • Ester-to-Amide Modification : Replace the ethyl ester with a tert-butyl or benzyl amide to reduce susceptibility to esterase hydrolysis .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to slow oxidative metabolism.
  • In Vitro Studies : Assess metabolic stability using liver microsome assays and HPLC to quantify parent compound degradation .

Contradictions & Limitations in Evidence

  • Stereochemical Data : specifies the (S)-configuration, while discusses stereochemical variations but does not clarify if they apply to the target compound. Researchers must verify chirality via X-ray crystallography or chiral HPLC .
  • Biological Activity : and suggest potential bioactivity, but no direct studies on the target compound are cited. Further in vitro assays are needed to validate hypotheses.

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